molecular formula C18H23N5O2S B279473 1-(4-{5-[({3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}phenyl)ethanol

1-(4-{5-[({3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}phenyl)ethanol

Cat. No. B279473
M. Wt: 373.5 g/mol
InChI Key: SJKTVMJPZDHVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{5-[({3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}phenyl)ethanol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "Compound A" and has been shown to have a variety of interesting properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of Compound A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. Specifically, Compound A has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory prostaglandins. Additionally, Compound A has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Compound A has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its antiproliferative and anti-inflammatory effects, Compound A has been shown to have antioxidant properties, which could make it a promising candidate for the treatment of oxidative stress-related diseases. Additionally, Compound A has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Compound A in lab experiments is its well-defined chemical structure, which makes it easy to synthesize and purify. Additionally, Compound A has been extensively studied and its properties are well-characterized, which makes it a reliable tool for scientific research. However, one limitation of using Compound A in lab experiments is its relatively low solubility in water, which could make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on Compound A. One area of interest is in the development of more potent and selective analogs of Compound A, which could have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of Compound A and its effects on different signaling pathways and enzymes. Finally, studies are needed to determine the safety and efficacy of Compound A in animal models and in clinical trials, which could pave the way for its use as a therapeutic agent in humans.

Synthesis Methods

The synthesis of Compound A is a complex process that involves several steps. The first step involves the synthesis of 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propylamine, which is then reacted with furan-2-carboxaldehyde to produce the intermediate compound, 5-[({3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-carboxaldehyde. This intermediate is then reacted with 4-bromo-1-(2-hydroxyethyl)benzene to produce the final product, 1-(4-{5-[({3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}phenyl)ethanol.

Scientific Research Applications

Compound A has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of cancer research, where it has been shown to have antiproliferative effects on several types of cancer cells. Additionally, Compound A has been shown to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C18H23N5O2S

Molecular Weight

373.5 g/mol

IUPAC Name

1-[4-[5-[[3-(1-methyltetrazol-5-yl)sulfanylpropylamino]methyl]furan-2-yl]phenyl]ethanol

InChI

InChI=1S/C18H23N5O2S/c1-13(24)14-4-6-15(7-5-14)17-9-8-16(25-17)12-19-10-3-11-26-18-20-21-22-23(18)2/h4-9,13,19,24H,3,10-12H2,1-2H3

InChI Key

SJKTVMJPZDHVBP-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCCSC3=NN=NN3C)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCCSC3=NN=NN3C)O

Origin of Product

United States

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